![molecular formula C13H16N2O3 B2873608 methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448054-41-8](/img/structure/B2873608.png)
methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MDIC, is a chemical compound that has been studied for its potential use in various scientific fields.
Scientific Research Applications
Neurodegenerative Disease Research
1,2,3,4-Tetrahydroisoquinoline derivatives have shown promise in the study of neurodegenerative diseases. These compounds can interact with various biological targets implicated in diseases like Parkinson’s and Alzheimer’s. Researchers are exploring the potential of these derivatives to inhibit the aggregation of beta-amyloid peptides, which are thought to play a critical role in Alzheimer’s disease progression .
Antimicrobial Agents
The structural framework of tetrahydroisoquinoline is being investigated for its antimicrobial properties. Scientists are synthesizing analogs to discover new agents that can combat infective pathogens, including bacteria and fungi, which are increasingly resistant to current treatments .
Cancer Therapeutics
Isoquinoline derivatives are being studied for their anticancer activities. They may work by interfering with the signaling pathways that cancer cells use to proliferate and survive. Research in this area aims to develop novel chemotherapeutic agents that are more effective and have fewer side effects than existing drugs .
Addiction Treatment
Compounds based on the tetrahydroisoquinoline scaffold are being evaluated for their potential to treat addiction. These molecules may modulate neurotransmitter systems in the brain, which could help in reducing dependency on substances such as opioids and alcohol .
Anti-Inflammatory Applications
The anti-inflammatory properties of tetrahydroisoquinoline derivatives are another area of interest. These compounds could lead to the development of new medications that treat chronic inflammatory conditions without the adverse effects associated with long-term use of current anti-inflammatory drugs .
Enzyme Inhibition
Researchers are also looking into tetrahydroisoquinoline derivatives as enzyme inhibitors. By targeting specific enzymes involved in disease processes, these compounds could provide a new approach to treating a variety of conditions, from metabolic disorders to infectious diseases .
Mechanism of Action
Target of Action
Methyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, also known as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous amine with a broad spectrum of action in the brain
Mode of Action
1MeTIQ has gained special interest as a neuroprotectant due to its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1MeTIQ is a member of a family of tetrahydroisoquinolines, which can be formed as condensation products of biogenic amines (i.e., phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction . The tetrahydroisoquinoline family can be divided into compounds with catechol- and non-catechol structure .
Pharmacokinetics
It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . It is described as a reversible short-acting moderate inhibitor of MAO A/B .
Result of Action
1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It also has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
It is known that 1metiq is an endogenous substance imbued with high pharmacological potential and broad spectrum of action in the brain .
properties
IUPAC Name |
methyl 7-acetamido-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-12-4-3-10-5-6-15(13(17)18-2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRRKQQJCHIWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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